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Compound of Interest

Compound Name: 2-Propanone, 1-cyclopentyl-

Cat. No.: B058136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Propanone,
1-cyclopentyl-, against its structural isomer, Cyclopentyl methyl ketone. Detailed experimental

protocols and data analysis are presented to aid in the unequivocal structural validation of 2-
Propanone, 1-cyclopentyl-.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-Propanone, 1-
cyclopentyl-, and its isomer, Cyclopentyl methyl ketone.

Table 1: Mass Spectrometry Data

Analyte Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Propanone, 1-cyclopentyl- 126
111, 83, 69, 55, 43 (base

peak)

Cyclopentyl methyl ketone 112 97, 84, 69, 55, 43 (base peak)

Table 2: ¹H NMR Spectral Data (Predicted)

Note: Experimental ¹H NMR data for 2-Propanone, 1-cyclopentyl- is not readily available in

public databases. The following are predicted values.
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Analyte
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

2-Propanone, 1-

cyclopentyl-
~2.1 s 3H -C(=O)-CH₃

~2.3 d 2H -CH₂-C(=O)-

~1.8 m 1H
-CH-

(cyclopentyl)

~1.5-1.7 m 4H
-CH₂-

(cyclopentyl)

~1.1-1.3 m 4H
-CH₂-

(cyclopentyl)

Cyclopentyl

methyl ketone
2.13 s 3H -C(=O)-CH₃

2.85 quintet 1H -CH-C(=O)-

1.55-1.85 m 8H
-CH₂-

(cyclopentyl)

Table 3: ¹³C NMR Spectral Data
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Analyte Chemical Shift (δ) ppm Assignment

2-Propanone, 1-cyclopentyl- ~209 C=O

~51 -CH₂-C(=O)-

~38 -CH- (cyclopentyl)

~30 -C(=O)-CH₃

~25 -CH₂- (cyclopentyl)

Cyclopentyl methyl ketone 210.5 C=O

51.5 -CH-C(=O)-

29.9 -C(=O)-CH₃

28.7 -CH₂- (cyclopentyl)

26.0 -CH₂- (cyclopentyl)

Table 4: IR Spectral Data

Analyte Absorption Band (cm⁻¹) Functional Group

2-Propanone, 1-cyclopentyl- ~1715 (strong) C=O stretch

~2870-2960 C-H stretch (aliphatic)

Cyclopentyl methyl ketone ~1710 (strong) C=O stretch

~2870-2960 C-H stretch (aliphatic)

Experimental Protocols
Mass Spectrometry (MS)

Instrument: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap

analyzer) coupled with a gas chromatograph (GC) for sample introduction is recommended.

Ionization: Electron ionization (EI) at 70 eV.
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Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or

methanol) at a concentration of approximately 1 mg/mL.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge ratio (m/z) range of

40-200. The molecular ion peak and the fragmentation pattern are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Key parameters

include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number

of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

Infrared (IR) Spectroscopy
Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: The IR spectrum is recorded from 4000 to 400 cm⁻¹. The positions of the

characteristic absorption bands, particularly the carbonyl stretch, are noted.

Structure Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of 2-
Propanone, 1-cyclopentyl-.
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Spectroscopic Validation Workflow for 2-Propanone, 1-cyclopentyl-
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Caption: Workflow for the validation of 2-Propanone, 1-cyclopentyl- structure.

To cite this document: BenchChem. [Spectroscopic Validation of 2-Propanone, 1-
cyclopentyl-: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058136#validation-of-2-propanone-1-cyclopentyl-
structure-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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